

physical and chemical properties of 2-(tert-butyl)isonicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214

[Get Quote](#)

An In-depth Technical Guide to 2-(tert-butyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(tert-butyl)isonicotinic acid**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. While experimental data for some properties of this specific compound are limited in publicly available literature, this guide consolidates the existing information and provides context based on the properties of the parent compound, isonicotinic acid, and other derivatives.

Chemical and Physical Properties

2-(tert-butyl)isonicotinic acid, also known as 2-(tert-butyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid with a tert-butyl group at the 2-position of the pyridine ring. This substitution significantly influences its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of **2-(tert-butyl)isonicotinic Acid**

Property	Value	Source/Method
Molecular Formula	$C_{10}H_{13}NO_2$	[1]
Molecular Weight	179.22 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	174-176 °C	Not explicitly cited
Boiling Point	Not experimentally determined. Predicted to be high due to the carboxylic acid group.	
pKa	Not experimentally determined. Predicted to be in the acidic range.	
Solubility	Data not available. Expected to have limited solubility in water and better solubility in organic solvents.	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-(tert-butyl)isonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The presence of the tert-butyl group results in a characteristic strong singlet in the 1H NMR spectrum.[\[2\]](#)

Table 2: NMR Spectroscopic Data for **2-(tert-butyl)isonicotinic Acid**

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
^1H	DMSO-d ₆	1.31	s	9H	-C(CH ₃) ₃
7.94	m	2H	Pyridine-H		
8.01	m	1H	Pyridine-H		
13.99	s	1H	-COOH		
^{13}C	DMSO-d ₆	29.31	-C(CH ₃) ₃		
50.32		-C(CH ₃) ₃			
124.79		Pyridine-C			
125.52		Pyridine-C			
127.93		Pyridine-C			
128.94		Pyridine-C			
145.28		Pyridine-C			
145.46		Pyridine-C			
165.74		-COOH			

Data obtained from a study on a related compound and may be representative e.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide very accurate mass

measurements.

Table 3: Mass Spectrometry Data for **2-(tert-butyl)isonicotinic Acid**

Ionization Mode	Calculated Mass [M-H] ⁻	Found Mass [M-H] ⁻	Fragmentation Ions
ESI	286.0276 (for a related derivative)	286.0209 (for a related derivative)	[M-COOH] ⁻ = 242.0313 (for a related derivative)
Data obtained from a study on a related compound and may be representative.[3]			

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-(tert-butyl)isonicotinic acid** are not readily available. However, established methods for the synthesis of isonicotinic acid derivatives can be adapted.

Synthesis

A potential synthetic route to **2-(tert-butyl)isonicotinic acid** could involve the oxidation of a corresponding 2-tert-butyl-4-alkylpyridine. A general two-step process is outlined below, based on the synthesis of a similar compound, 3-butylisonicotinic acid.[4]

Step 1: Synthesis of 2-tert-butyl-4-methylpyridine

This step would likely involve a cross-coupling reaction to introduce the tert-butyl group onto a pre-functionalized pyridine ring.

Step 2: Oxidation to **2-(tert-butyl)isonicotinic acid**

The methyl group at the 4-position of the pyridine ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[4]

- Procedure Outline:
 - Dissolve 2-tert-butyl-4-methylpyridine in water.
 - Add potassium permanganate solution portion-wise while heating the mixture to reflux.
 - Monitor the reaction until the purple color of the permanganate disappears.
 - Cool the reaction mixture and filter off the manganese dioxide precipitate.
 - Wash the precipitate with hot water.
 - Combine the filtrate and washings and concentrate under reduced pressure.
 - Acidify the solution with an acid (e.g., HCl) to precipitate the product.
 - Collect the solid product by filtration, wash with cold water, and dry.^[4]

Purification

Purification of the crude product can be achieved by recrystallization from a suitable solvent or by column chromatography.^[5]

- Recrystallization:
 - Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
 - Allow the solution to cool slowly to induce crystallization.
 - Collect the purified crystals by filtration.
- Column Chromatography:
 - Prepare a silica gel column.
 - Dissolve the crude product in a small amount of the eluent.
 - Load the solution onto the column.

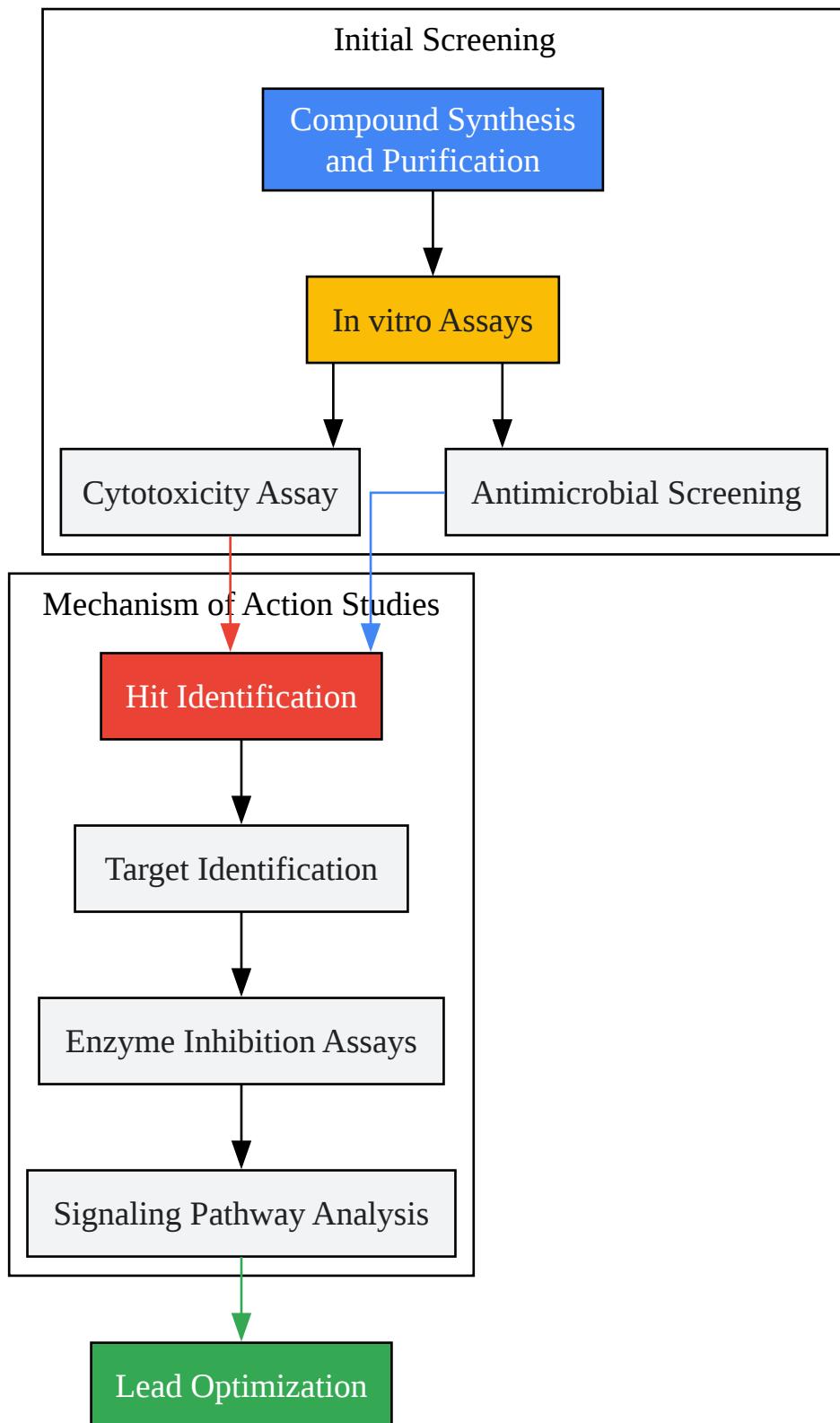
- Elute the column with an appropriate solvent system (e.g., a mixture of chloroform and methanol) to separate the desired product from impurities.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of and quantifying isonicotinic acid and its derivatives.

- HPLC Method for Isonicotinic Acid (Adaptable):
 - Column: C18 reverse-phase column (e.g., SHIM-PACK VP-ODS C18).[6]
 - Mobile Phase: A mixture of methanol and water containing an ion-pairing agent like docusate sodium.[6]
 - Flow Rate: Typically around 0.8-1.0 mL/min.[6][7]
 - Detection: UV detection at a wavelength of approximately 261 nm.[6]

Biological Activity and Signaling Pathways

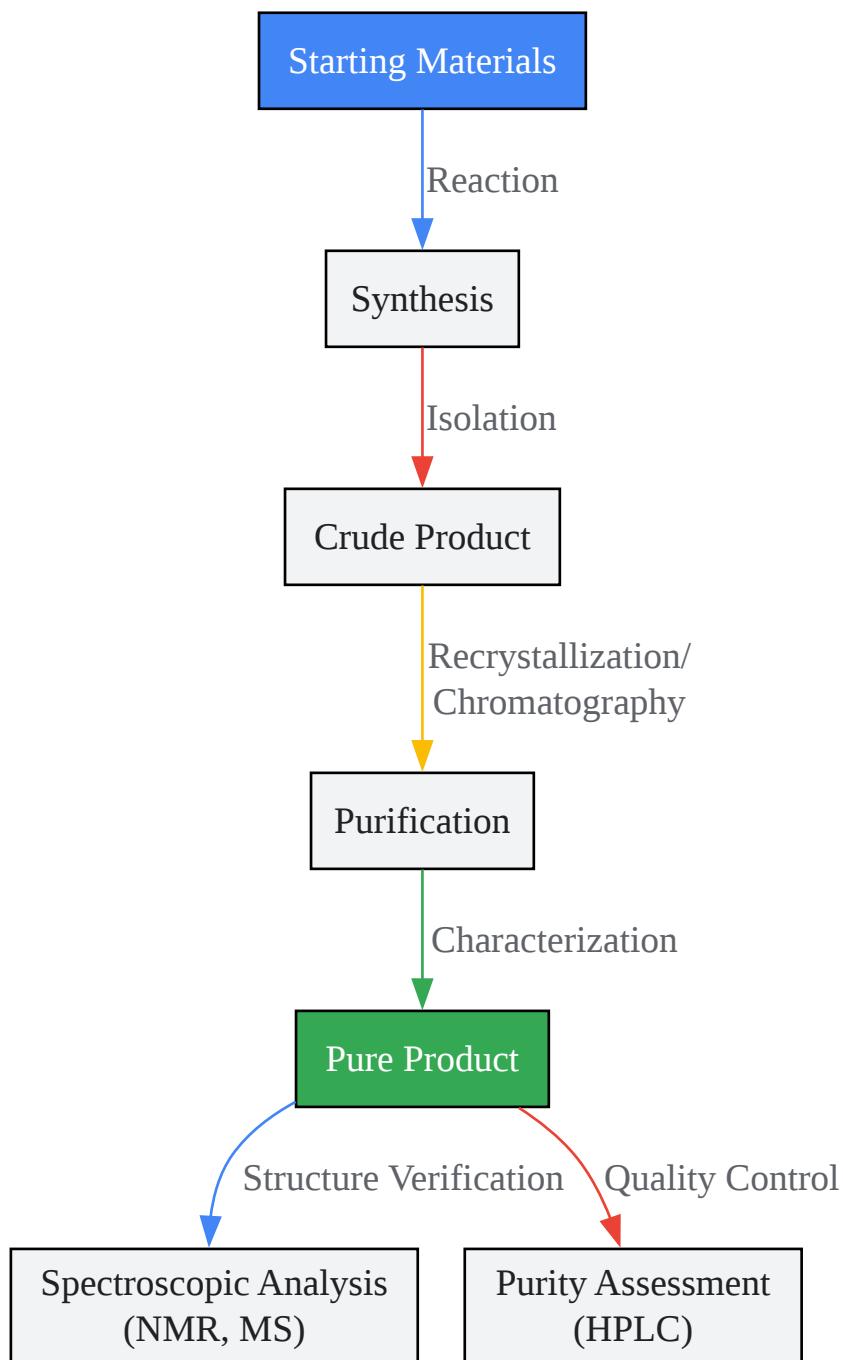

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of **2-(tert-butyl)isonicotinic acid** is currently limited in the scientific literature. However, as a derivative of isonicotinic acid, its biological effects may be related to those of its parent compound and other well-studied derivatives like isoniazid.

Isonicotinic acid derivatives are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8] Isoniazid, a primary drug for tuberculosis treatment, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9][10] This action is a result of the inhibition of the InhA enzyme.[9]

It is plausible that **2-(tert-butyl)isonicotinic acid** could exhibit biological activity, potentially through mechanisms similar to other isonicotinic acid derivatives. The tert-butyl group may influence its lipophilicity, cell permeability, and interaction with biological targets.

Potential Experimental Workflow for Biological Activity Screening

To investigate the biological activity of **2-(tert-butyl)isonicotinic acid**, a systematic screening process can be employed.



[Click to download full resolution via product page](#)

Caption: A general workflow for screening the biological activity of a novel compound.

Logical Relationships in Synthesis and Analysis

The synthesis and analysis of **2-(tert-butyl)isonicotinic acid** follow a logical progression from starting materials to the final, characterized product.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and analysis of a chemical compound.

Conclusion

2-(tert-butyl)isonicotinic acid is a compound with potential for further investigation in medicinal chemistry and drug development. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on existing data and knowledge of related compounds. Further research is warranted to fully elucidate its properties, biological activities, and potential therapeutic applications. The experimental protocols and analytical methods outlined here can serve as a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.leyan.com [file.leyan.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. 1955507-43-3|2-[(tert-Butoxy)carbonyl]pyridine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(tert-butyl)isonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269214#physical-and-chemical-properties-of-2-tert-butyl-isonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com